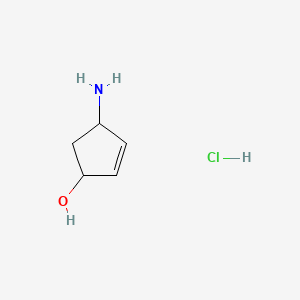
4-Aminocyclopent-2-en-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminocyclopent-2-en-1-ol;hydrochloride is a chemical compound with the molecular formula C5H10ClNO. It is a hydrochloride salt of 4-aminocyclopent-2-en-1-ol, which is a cyclopentene derivative. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocyclopent-2-en-1-ol;hydrochloride can be achieved through several methods. One common approach involves the enantioselective rearrangement of 4-amino-substituted cyclopentene oxides . This method allows for the production of enantiomerically enriched compounds, which are important for various applications in research and industry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminocyclopent-2-en-1-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce different amine compounds.
Wissenschaftliche Forschungsanwendungen
4-Aminocyclopent-2-en-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-Aminocyclopent-2-en-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopentene ring can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminocyclopent-2-en-1-ylmethanol;hydrochloride: This compound has a similar structure but with an additional hydroxymethyl group.
4-Aminocyclopent-2-en-1-ol: The parent compound without the hydrochloride salt.
Cyclopentene derivatives: Other derivatives of cyclopentene with different functional groups.
Uniqueness
4-Aminocyclopent-2-en-1-ol;hydrochloride is unique due to its specific combination of an amino group and a cyclopentene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H10ClNO |
|---|---|
Molekulargewicht |
135.59 g/mol |
IUPAC-Name |
4-aminocyclopent-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c6-4-1-2-5(7)3-4;/h1-2,4-5,7H,3,6H2;1H |
InChI-Schlüssel |
ASDHELDJEFXLCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CC1O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


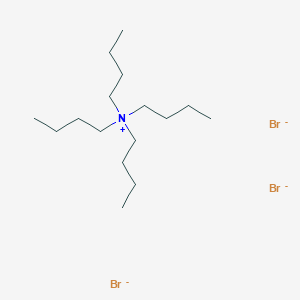


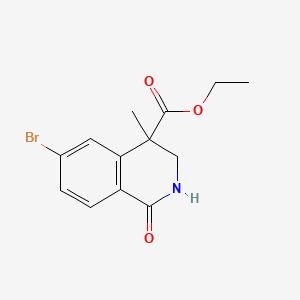
![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol](/img/structure/B13903346.png)
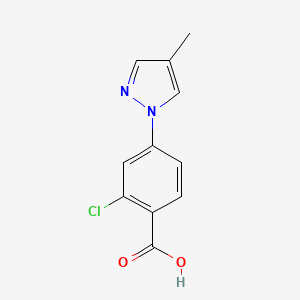
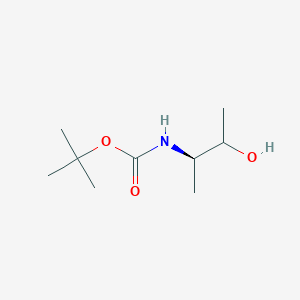
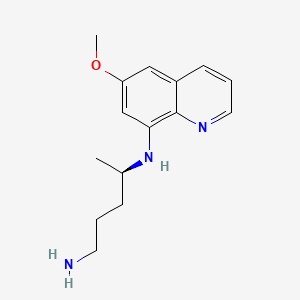


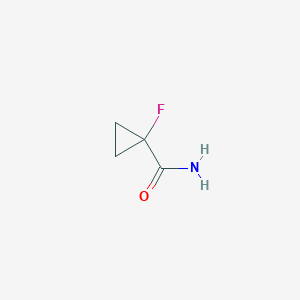
![Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid](/img/structure/B13903382.png)

![1,1-Dimethylethyl 4-[2-fluoro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate](/img/structure/B13903398.png)
